Mabdgo can be classified under organic compounds with significant relevance in biochemistry and materials science. It is often associated with the synthesis of metal nanoparticles, particularly zinc oxide nanoparticles, through green synthesis methods that leverage plant extracts for reduction and stabilization .
The synthesis of Mabdgo typically involves green chemistry approaches that utilize mango seed extracts. These extracts contain various phytochemicals such as polyphenols, flavonoids, and carotenes that play a crucial role in the reduction of metal ions into nanoparticles.
The characterization data from spectroscopic analyses reveal peaks corresponding to these functional groups, which suggest that Mabdgo may exhibit a complex structure influenced by its plant origin.
Mabdgo participates in several chemical reactions, particularly in the synthesis of nanoparticles. Key reactions include:
The kinetics of these reactions can be influenced by factors such as temperature, concentration of reactants, and pH levels. Studies have shown that optimizing these parameters can enhance nanoparticle yield and stability .
The mechanism by which Mabdgo operates involves:
Quantitative analyses have demonstrated that the efficiency of nanoparticle synthesis correlates with the concentration of specific phytochemicals in the extract .
Mabdgo exhibits properties typical of organic compounds derived from plant sources:
Chemical analyses indicate:
Relevant data from spectroscopic studies confirm these properties, showcasing characteristic peaks associated with different functional groups .
Mabdgo has several scientific applications:
Research continues to explore these applications, emphasizing Mabdgo's versatility as a compound derived from natural sources .
Botanical Traits and Cultivar DiversityMango trees are evergreen perennials capable of reaching 15–18 meters in height, with lifespans exceeding a century under optimal conditions. The fruit exhibits remarkable morphological diversity: shapes range from oval to kidney-shaped, sizes from plum-like to over 2 kg, and colors from vivid red-yellow to subdued green [4] [5]. This variability arises from both genetic differences (e.g., monoembryonic Indian vs. polyembryonic Southeast Asian types) and environmental adaptations. Cultivars like ‘Alphonso’ (India), ‘Tommy Atkins’ (Florida), and ‘Kent’ (Brazil) dominate commercial production due to traits such as disease resistance, shelf life, and organoleptic properties [5] [6].
Nutritional and Phytochemical ProfileMango pulp delivers 60–190 kcal/100 g and is rich in carbohydrates (14.98 g/100 g), primarily sucrose, glucose, and fructose, which increase during ripening as starch hydrolyzes [1]. Structural carbohydrates like pectin (0.85–1.06 g/100 g) contribute to texture and health benefits, including cholesterol modulation [1] [7]. The fruit’s micronutrient profile includes:
Non-nutrient phytochemicals define mango’s bioactivity:
Table 1: Key Nutritional and Phytochemical Constituents in Mango Pulp (per 100 g Fresh Weight)
Component | Content | Function/Notes |
---|---|---|
Carbohydrates | 14.98 g | Sucrose dominant in ripe fruit |
Dietary Fiber | 1.6–2.6 g | Pectin decreases during ripening |
Vitamin C | 36.4 mg | Antioxidant; supports immunity |
β-Carotene | 445 µg | Precursor to vitamin A |
Total Phenolics | 30–110 mg GAE* | Higher in peel/kernel than pulp |
Potassium | 168 mg | Electrolyte balance; cardiovascular health |
GAE = Gallic Acid Equivalents. Sources: [1] [7]
Economic Impact and Byproduct ValorizationGlobal mango production reached ~61 million metric tons in 2023, valued at billions USD, with India (26.3M tons), Indonesia (4.1M tons), and China (3.8M tons) as top producers [2] [9]. The industry generates substantial waste (peel/kernel = 35–60% of fruit weight), now valorized into functional ingredients:
Table 2: Top Global Mango Producers (2023 Data)
Country | Production (Million Metric Tons) | Primary Cultivars | Export Focus |
---|---|---|---|
India | 26.3 | Alphonso, Dashehari | Domestic market (99%) |
Indonesia | 4.1 | Arumanis, Gedong | Asia-Pacific |
China | 3.8 | Tainong, Guifei | Domestic/processing |
Pakistan | 2.8 | Sindhri, Chaunsa | Middle East/Europe |
Mexico | 2.5 | Tommy Atkins, Ataulfo | USA (primary export) |
Ancient Origins and Cultural IntegrationArchaeological evidence dates mango cultivation to 5000 BCE in Northeast India/Myanmar, where it features in Vedic texts (≈4000 BCE) as a symbol of love and fertility. Buddhist monks disseminated it to Malaysia and China (4th–5th centuries BCE), embedding it in regional traditions—e.g., mango leaves in Hindu weddings and "tree marriage" rituals among Indian farmers [5] [6] [8]. The Portuguese coined "mango" from the Malayalam manna after arriving in Kerala (1498 CE), facilitating its transcontinental spread [4] [5].
Global Expansion and CommercializationMango’s dispersal followed colonial trade routes:
Table 3: Key Historical Milestones in Mango Cultivation
Period | Event | Consequence |
---|---|---|
4000 BCE | First cultivation in India/Myanmar | Integration into Hindu/Buddhist rituals |
4th–5th C. BCE | Monks spread to East Asia | Adoption in Chinese agriculture |
10th C. CE | Persians introduce to East Africa | Establishment in Zanzibar coastal farms |
1498 CE | Portuguese traders reach Kerala | Global naming ("manga" → "mango") |
1742 CE | Planting in Barbados | Caribbean/West Indies cultivation base |
1909 CE | Shield-budding perfected in Florida | Viable commercial propagation method |
Modern Production LandscapesMango thrives in frost-free tropical/low-altitude subtropical zones (latitudes ≤ 30°). Regional specialization emerged:
Table 4: Contemporary Regional Distribution of Mango Production
Region | Production (Million MT) | Leading Countries | Key Challenges |
---|---|---|---|
Asia-Pacific | 53.1 | India, China, Indonesia | Anthracnose disease; postharvest losses |
Latin America | 5.7 | Mexico, Brazil, Peru | Fruit fly infestations |
Africa | 6.4 | Egypt, Sudan, Kenya | Irrigation limitations |
Middle East | 1.1 | Yemen, Saudi Arabia | Water scarcity |
Table of Chemical Compounds in Mango
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